molecular formula C9H9F2NO B501518 N-(3,4-difluorophenyl)propanamide CAS No. 544459-37-2

N-(3,4-difluorophenyl)propanamide

Cat. No.: B501518
CAS No.: 544459-37-2
M. Wt: 185.17g/mol
InChI Key: NOLXVEWJNSFXRE-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)propanamide is a fluorinated aromatic propanamide derivative characterized by a benzene ring substituted with fluorine atoms at the 3- and 4-positions, linked to a propanamide group. Its molecular formula is C₉H₈F₂NO, with a molecular weight of 199.17 g/mol. The compound’s structure (Figure 1) balances lipophilicity and electronic effects due to fluorine’s electronegativity, making it relevant in medicinal chemistry and agrochemical research .

Properties

CAS No.

544459-37-2

Molecular Formula

C9H9F2NO

Molecular Weight

185.17g/mol

IUPAC Name

N-(3,4-difluorophenyl)propanamide

InChI

InChI=1S/C9H9F2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)

InChI Key

NOLXVEWJNSFXRE-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)F)F

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
N-(3,4-Difluorophenyl)propanamide 3,4-difluorophenyl 199.17 Studied for GPR183 receptor modulation in inflammatory bowel disease
N-(3,4-Dichlorophenyl)propanamide (Propanil) 3,4-dichlorophenyl 218.07 Herbicide (inhibits photosynthesis in weeds)
N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b) 4-fluorobenzyl, sulfonyl group 430.29 Antimicrobial activity against Pseudomonas spp.
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide Oxadiazol, dimethoxyphenyl 413.38 Potential kinase inhibitor (structural complexity enhances target specificity)

Key Observations :

  • Fluorine vs. Chlorine : Substituting Cl for F (e.g., propanil vs. target compound) increases molecular weight and alters electronic properties. Chlorine’s larger size and lower electronegativity may enhance herbicidal activity but reduce metabolic stability compared to fluorine .
  • Sulfonyl/Amino Groups: Propanamides with sulfonyl groups (e.g., 21b) exhibit stronger antimicrobial effects, likely due to enhanced hydrogen bonding with bacterial enzymes .
  • Heterocyclic Additions : Incorporating oxadiazol or morpholine rings (e.g., GPR183 ligand) improves receptor binding affinity but complicates synthesis .
Physicochemical Properties and Solubility
  • This compound: The difluorophenyl group reduces intermolecular interactions (e.g., π-π stacking) compared to non-fluorinated analogs, improving aqueous solubility. This property is critical for bioavailability in drug design .
  • N-(3,4-Dimethylphenyl)-2-(4-fluorobenzenesulfonamido)propanamide (CAS 317378-02-2) : Sulfonamido and methyl groups increase lipophilicity, favoring membrane permeability but reducing solubility .

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